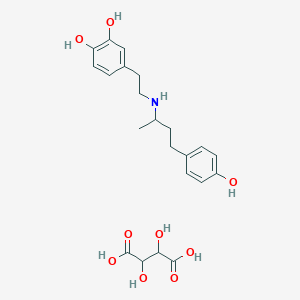

Dobutamine (tartrate)

Description

Historical Context of Synthetic Catecholamines in Drug Design

The journey into synthetic catecholamines began with the study of endogenous substances like adrenaline (epinephrine), noradrenaline (norepinephrine), and dopamine (B1211576). wikipedia.orgwikipedia.org Early research in the late 19th and early 20th centuries focused on understanding the physiological effects of these molecules, which are central to the sympathetic nervous system's "fight-or-flight" response. nih.govresearchgate.net This era saw the discovery of adrenaline in the adrenal glands and the initial conceptualization of chemical neurotransmission. nih.govresearchgate.net

A pivotal moment in drug design was the proposition of adrenotropic receptors by Raymond P. Ahlquist in 1948, which categorized them into alpha (α) and beta (β) types based on their responses to different catecholamines. wikipedia.orgnih.gov This discovery opened the door for "intelligent drug design," where chemists could systematically modify the chemical structure of a parent catecholamine to achieve more selective effects on these receptor subtypes. derangedphysiology.com

The overarching goal was to create compounds that could target specific therapeutic needs while minimizing the broad, often undesirable, effects of non-selective natural catecholamines. nih.govahajournals.org For instance, researchers aimed to separate the cardiac stimulatory effects (mediated primarily by β1-receptors) from vascular effects and heart rate increases (influenced by α and β2-receptors). nih.gov This led to the synthesis of a wide array of compounds, with modifications typically made to the amine substituent and the catechol ring. gpatindia.comderangedphysiology.com The size and nature of the substituent on the amine nitrogen were found to be critical in determining the compound's affinity for α versus β receptors. gpatindia.com This foundational work in structure-activity relationships (SAR) paved the way for the development of numerous synthetic catecholamines, including dobutamine (B195870). derangedphysiology.comgpatindia.com

Evolution of Dobutamine as a Research Compound

Dobutamine emerged from a dedicated research program at the Lilly Research Laboratories in the late 1960s and early 1970s. nih.gov The primary research objective set for pharmacologist Ronald R. Tuttle and medicinal chemist Jack Mills was to develop a catecholamine that could selectively increase myocardial contractility (a positive inotropic effect) with minimal impact on heart rate (chronotropic effect) or peripheral blood vessels. nih.govahajournals.org The starting point for their investigation was the structure of isoproterenol (B85558), a potent but non-selective β-agonist known to significantly increase heart rate. nih.gov

The development process involved the systematic synthesis and testing of numerous dopamine derivatives. ahajournals.org The key structural modification in dobutamine was the incorporation of a large aromatic substituent on the amine nitrogen. derangedphysiology.com This bulky group was instrumental in conferring a high degree of selectivity for β1-adrenergic receptors over β2 and α-receptors. derangedphysiology.comlitfl.com

A crucial discovery in the research evolution of dobutamine was the understanding of its stereochemistry. Dobutamine is a racemic mixture, meaning it is composed of two stereoisomers, (+) and (-), which are mirror images of each other. derangedphysiology.comlitfl.com Further research, particularly by R. R. Ruffolo, revealed that these enantiomers have distinct and complex pharmacological profiles. derangedphysiology.com

The (+) isomer is a potent β1-agonist and a weak β2-agonist. litfl.com It also acts as a competitive α1-antagonist. litfl.com

The (-) isomer is primarily an α1-agonist, with weak β1 and β2 agonist effects. litfl.com

The combination of these opposing effects in the racemic mixture results in the compound's unique pharmacological signature: a strong increase in cardiac contractility (β1-agonist effect) with relatively minor changes in heart rate and peripheral vascular resistance, as the α1-agonist (vasoconstrictive) and α1-antagonist (vasodilatory) effects largely offset each other. derangedphysiology.comlitfl.com The initial, seminal paper describing dobutamine's development and its selective inotropic action was published in 1975. nih.govahajournals.org This work was conducted even before the molecular details of adrenergic receptors were fully understood, highlighting a functional approach to drug discovery. nih.gov

Interactive Data Table: Key Research Findings on Dobutamine's Stereoisomers

| Stereoisomer | Primary Receptor Activity | Secondary Receptor Activity | Net Effect Contribution |

| (+) Dobutamine | Potent β1-Agonist | Weak β2-Agonist, α1-Antagonist | Primary driver of increased contractility and vasodilation. |

| (-) Dobutamine | α1-Agonist | Weak β1 and β2-Agonist | Contributes to vasoconstriction, which balances the vasodilatory effects of the (+) isomer. |

Role of Tartrate Salt in Research Formulations

In pharmaceutical research and formulation, active compounds are often converted into salt forms to enhance their physicochemical properties. Dobutamine is frequently prepared as dobutamine tartrate for this purpose. ontosight.ainih.gov The tartrate itself is the salt of tartaric acid, a naturally occurring crystalline organic acid found in fruits like grapes. ontosight.ainih.gov

The selection of a tartrate salt for a research formulation is a deliberate choice based on several key benefits:

Improved Stability: Tartrate salts can increase the stability of the active pharmaceutical ingredient, protecting it from degradation and ensuring a longer shelf-life for research chemicals. ontosight.aigreenchemindustries.com

Enhanced Solubility: Dobutamine base is only sparingly soluble in water. derangedphysiology.com Converting it to a tartrate salt significantly improves its water solubility, which is critical for preparing solutions for in vitro and in vivo experiments. ontosight.ai

Buffering and pH Control: Tartrate salts can act as buffering agents, helping to maintain the pH of a solution within a desired range. greenchemindustries.comdrugbank.com This is important for experimental consistency and for mimicking physiological conditions.

Crystallinity: Salt formation often yields a well-defined, crystalline solid that is easier to handle, purify, and characterize than the parent compound. nih.gov

Dobutamine tartrate is specifically the tartrate salt form of dobutamine, combining the active drug with tartaric acid. nih.gov This formulation provides a reliable and consistent compound for researchers studying its complex pharmacology, allowing for precise preparation of experimental solutions. ontosight.ainih.gov

Interactive Data Table: Properties and Functions of Tartrate in Formulations

| Property | Description | Relevance to Research Formulations |

| Salt Formation | Tartaric acid is a dicarboxylic acid that readily forms salts with basic compounds. | Allows conversion of sparingly soluble bases into more soluble salt forms. |

| Solubility | Potassium sodium tartrate is highly soluble in water. greenchemindustries.com | Facilitates the preparation of aqueous solutions for experiments. |

| Stabilizer | Acts as a sequestrant and can stabilize active ingredients. ontosight.aigreenchemindustries.com | Ensures the integrity and reliability of the research compound over time. |

| pH Control | Functions as a pH control agent or buffer. nih.govdrugbank.com | Maintains consistent pH in experimental setups, which is crucial for reproducible results. |

Properties

Molecular Formula |

C22H29NO9 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO3.C4H6O6/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;5-1(3(7)8)2(6)4(9)10/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

WZIUXGZIVZDXIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology Research

Adrenergic Receptor Agonism

Beta-1 Adrenergic Receptor Activation

The principal mechanism of dobutamine's inotropic effect lies in its potent agonism at β1-adrenergic receptors, which are predominantly located on cardiac myocytes. patsnap.comdroracle.ai The (+) isomer of dobutamine (B195870) is a particularly potent β1 agonist, approximately ten times more so than the (-) isomer. litfl.com This activation leads to an increase in myocardial contractility (positive inotropy) and heart rate (positive chronotropy). litfl.comdroracle.ai The stimulation of β1-receptors initiates a cascade of intracellular events that enhance the force and speed of cardiac muscle contraction. patsnap.comlitfl.com

Beta-2 Adrenergic Receptor Activity and Selectivity

Dobutamine exhibits some activity at β2-adrenergic receptors, which results in mild vasodilation. droracle.ai The (+) isomer is a weak β2 agonist. litfl.com However, dobutamine's affinity for β1-receptors is significantly greater than for β2-receptors, rendering it a moderately selective β1 agonist. nih.govlitfl.com This selectivity is attributed to the bulky aryl alkyl substituent group on the amine nitrogen of its phenylethanolamine backbone, which sterically hinders its interaction with β2 receptor binding sites. litfl.com Studies have shown that dobutamine has little intrinsic activity at β2-receptors. nih.govnih.gov

Alpha-1 Adrenergic Receptor Activity and Selectivity

The racemic nature of dobutamine results in a complex interaction with α1-adrenergic receptors. litfl.com The (-) isomer is primarily an α1-agonist, while the (+) isomer acts as a competitive α1-antagonist. derangedphysiology.comlitfl.com This opposing action at the α1-receptor results in a minimal net effect on systemic vascular resistance. litfl.com Dobutamine demonstrates a markedly greater affinity for the α1-subtype compared to the α2-subtype. nih.govjci.org

Differential Receptor Affinities

Research has quantified dobutamine's differential affinities for adrenergic receptor subtypes through radioligand binding assays. These studies confirm that dobutamine is selective for β1 over β2 receptors and for α1 over α2 receptors. nih.govjci.org The dissociation constants (KD) highlight this selectivity. For instance, dobutamine's affinity for β1-receptors in rat heart (KD = 2.5 μM) is significantly higher than for β2-receptors in rat lung (KD = 25.4 μM). nih.govbohrium.comcloudfront.net Similarly, its affinity for α1-receptors in rat heart (KD = 0.09 μM) is markedly greater than for α2-receptors in human platelets (KD = 9.3 μM). nih.govjci.orgbohrium.comcloudfront.net

| Receptor Subtype | Tissue Source | Dissociation Constant (KD) in μM |

|---|---|---|

| β1 | Rat Heart | 2.5 |

| β1 | Turkey Erythrocyte | 2.6 |

| β2 | Frog Heart | 14.8 |

| β2 | Rat Lung | 25.4 |

| α1 | Rat Heart | 0.09 |

| α1 | Rabbit Uterus | 0.14 |

| α2 | Human Platelet | 9.3 |

| α2 | Rabbit Uterus | 5.7 |

Intracellular Signal Transduction Pathways

The binding of dobutamine to adrenergic receptors, particularly β1-receptors, triggers a well-defined intracellular signaling cascade. patsnap.com

G-Protein Coupled Receptor (GPCR) Signaling

Adrenergic receptors are a class of G-protein coupled receptors (GPCRs). patsnap.comnih.gov When dobutamine binds to a β1-adrenergic receptor, it activates the associated stimulatory G-protein (Gs). patsnap.comyoutube.com This activation initiates the following sequence of events:

Adenylate Cyclase Activation

The binding of dobutamine to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), triggers a conformational change in the receptor. patsnap.com This change facilitates the activation of the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylate cyclase. patsnap.comjacc.org This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.comnih.gov The activation of adenylate cyclase is a critical step in the signaling pathway that mediates the pharmacological effects of dobutamine. nih.gov

Cyclic AMP (cAMP) Generation

The activation of adenylate cyclase by the dobutamine-β1-receptor-Gs protein complex leads to an increase in the intracellular concentration of cyclic AMP (cAMP). patsnap.comnih.gov As a second messenger, cAMP plays a crucial role in mediating the subsequent intracellular effects of dobutamine. patsnap.comlitfl.com The elevated levels of cAMP are responsible for activating protein kinase A (PKA), which is a key step in the signaling cascade that ultimately enhances cardiac function. patsnap.comjacc.org

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

PKA phosphorylates L-type calcium channels, which increases the influx of calcium into the cardiac myocytes during the action potential. patsnap.comlitfl.com This enhanced calcium entry is a primary contributor to the increased force of myocardial contraction, a phenomenon known as positive inotropy. patsnap.com

PKA also phosphorylates phospholamban, a protein that regulates the sarcoplasmic reticulum (SR) Ca2+-ATPase pump (SERCA2). patsnap.comutoronto.ca Phosphorylation of phospholamban relieves its inhibitory effect on SERCA2, leading to faster reuptake of calcium into the SR. patsnap.comutoronto.ca This accelerated calcium sequestration contributes to improved myocardial relaxation (lusitropy) and makes more calcium available for subsequent contractions. patsnap.comutoronto.ca Studies have shown that dobutamine stimulation promotes the phosphorylation of phospholamban in cardiomyocytes. researchgate.net

Another important substrate for PKA is troponin I, a component of the contractile apparatus. patsnap.comnih.gov Phosphorylation of troponin I by PKA reduces the sensitivity of the myofilaments to calcium. patsnap.comnih.gov This action facilitates faster relaxation of the heart muscle during diastole. patsnap.com Research has demonstrated that dobutamine treatment elevates the phosphorylation of cardiac troponin I in neonatal rat cardiomyocytes. nih.gov

Comparison with Other Sympathomimetic Agents in Molecular Studies

Dobutamine's pharmacological profile is distinct from other sympathomimetic agents due to its relative selectivity for β1-adrenergic receptors. nih.govwikipedia.org This selectivity results in a potent inotropic effect with less pronounced chronotropic and vasoconstrictive effects compared to other catecholamines. drugbank.comnih.gov

| Agent | Primary Receptor Affinity | Adenylate Cyclase Activation | Primary Molecular Effect |

| Dobutamine | β1 > β2 > α1 litfl.comdroracle.ai | Strong jacc.org | Increased myocardial contractility drugbank.com |

| Isoproterenol (B85558) | β1 = β2 fortunejournals.com | Very Strong | Increased heart rate and contractility, vasodilation nih.gov |

| Norepinephrine (B1679862) | α1, β1 > β2 droracle.ai | Moderate jacc.org | Vasoconstriction, increased myocardial contractility droracle.ai |

| Epinephrine | α, β (non-selective) slideshare.net | Strong | Vasoconstriction, increased heart rate and contractility youtube.com |

| Dopamine (B1211576) | D1 > β1 > α1 (dose-dependent) youtube.com | Moderate jacc.org | Renal vasodilation (low dose), increased contractility and vasoconstriction (high dose) jacc.org |

This table provides a generalized comparison. The precise effects of these agents can be dose-dependent and vary based on the specific physiological context.

In comparative studies, isoproterenol, a non-selective β-agonist, produces a greater increase in cardiac output and a more significant reduction in peripheral vascular resistance than dobutamine at equi-inotropic doses. nih.gov Norepinephrine, in contrast, is a potent vasopressor that increases blood pressure more effectively than dobutamine. droracle.aiwho.int Dopamine's effects are highly dose-dependent; at lower doses, it primarily acts on dopaminergic receptors to increase renal blood flow, while at higher doses, its β1 and α1 adrenergic effects become more prominent, leading to increased contractility and vasoconstriction. jacc.orgyoutube.com Dobutamine's relatively unique profile of strong inotropic support with minimal impact on peripheral vascular resistance makes it a valuable agent in specific clinical scenarios. drugbank.comnih.gov

Distinctions from Dopamine in Neurotransmitter Release Mechanisms

A primary pharmacological distinction between dobutamine and dopamine lies in their mechanisms of action concerning endogenous neurotransmitters. Dobutamine is a direct-acting agent, meaning its effects result from direct stimulation of adrenergic receptors. drugbank.comdroracle.ai Conversely, a significant component of dopamine's cardiovascular action is indirect, mediated through the release of endogenous norepinephrine from sympathetic nerve terminals. nih.govmedisearch.io

Research has consistently demonstrated that dobutamine does not cause the release of norepinephrine. drugbank.comdroracle.ai Studies in animal models and human subjects have substantiated this key difference. In one study involving anesthetized dogs with acute myocardial infarction, dopamine infusion led to a significant increase in plasma norepinephrine concentrations, indicating an efflux from both ischemic and normal myocardial tissue. nih.gov In stark contrast, dobutamine infusion under similar conditions did not cause any increase in plasma norepinephrine. nih.gov

Further clinical research in patients with low cardiac output following acute myocardial infarction observed that while dopamine enhanced plasma levels of noradrenaline, dobutamine infusion actually led to a reduction in the plasma level of noradrenaline. nih.gov This reduction is hypothesized to be a result of a reflex decrease in sympathetic tone. droracle.ainih.gov Dopamine's action on norepinephrine release means its effects can be attenuated over time due to the depletion of norepinephrine stores. medisearch.io Dobutamine's direct action ensures its effects are maintained without reliance on endogenous catecholamine release. medisearch.io

Table 1: Comparative Effects on Endogenous Norepinephrine Release

| Feature | Dobutamine | Dopamine |

|---|---|---|

| Primary Mechanism | Direct-acting agonist drugbank.comdroracle.ai | Direct and Indirect-acting agonist nih.govmedisearch.io |

| Norepinephrine Release | Does not cause release drugbank.comnih.gov | Causes release of endogenous norepinephrine nih.govmedisearch.ionih.gov |

| Effect on Plasma Noradrenaline | No increase or potential reduction nih.govnih.gov | Increases plasma concentration nih.govnih.gov |

| Action Dependency | Independent of norepinephrine stores medisearch.io | Effects may be attenuated by norepinephrine depletion medisearch.io |

Comparative Receptor Selectivity Profiles with Isoproterenol

Dobutamine was developed as a structural analogue of isoproterenol, but exhibits a distinctly more selective profile for adrenergic receptor subtypes. pittmedcardio.com Isoproterenol is a potent, non-selective β-adrenergic receptor agonist, stimulating both β1 and β2 receptors effectively. pittmedcardio.comnih.gov This non-selectivity leads to strong cardiac stimulation (β1 effect) as well as significant peripheral vasodilation and bronchodilation (β2 effects). pittmedcardio.comnih.gov

Dobutamine, in contrast, demonstrates marked selectivity for β1-adrenergic receptors over β2-adrenergic receptors. drugbank.comnih.govpixorize.com This cardioselectivity is a cornerstone of its pharmacological profile. ahajournals.org Radioligand binding studies have quantified this selectivity, showing dobutamine has a significantly higher affinity for the β1 subtype than the β2 subtype. nih.gov For example, in one study, the dissociation constant (KD) for dobutamine at the β1 receptor in rat heart was 2.5 µM, compared to a KD of 25.4 µM at the β2 receptor in rat lung, indicating a roughly tenfold selectivity for the β1 subtype. nih.gov

Table 2: Dissociation Constants (KD) of Dobutamine for Adrenergic Receptor Subtypes

| Receptor Subtype | Tissue Source | Radioligand | Dobutamine KD (µM) |

|---|---|---|---|

| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 |

| β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 |

| α1 | Rat Heart | [3H]prazosin | 0.09 |

| α2 | Human Platelet | [3H]dihydroergocryptine | 9.3 |

Data sourced from a radioligand binding analysis. nih.gov

Another critical distinction is dobutamine's activity at α-adrenergic receptors, which is absent in isoproterenol. Dobutamine is a racemic mixture of two stereoisomers, (+) and (-), which have opposing activities at the α1-receptor. The (+)-isomer is a potent β1-agonist and an α1-receptor antagonist. nih.gov The (-)-isomer is a potent α1-receptor agonist. nih.gov The combination of these effects in the racemic mixture results in the net cardiovascular properties of dobutamine. This α1-adrenergic agonist activity is thought to contribute to its inotropic selectivity, producing less of an increase in heart rate for a given increase in contractility when compared to isoproterenol. nih.gov Studies in anesthetized cats showed that when α-adrenoceptors were blocked with phentolamine, the inotropic selectivity of dobutamine was lost, and its effects on heart rate and contractility resembled those of isoproterenol. nih.gov

While both dobutamine and isoproterenol are effective inotropes, their potency differs. Research in anesthetized dogs found that the dose of dobutamine required to produce a 50% increase in contractile force was 43 times the required dose of isoproterenol, highlighting isoproterenol's greater potency as a cardiac stimulant. ahajournals.org

Table 3: Summary of Receptor Selectivity: Dobutamine vs. Isoproterenol

| Receptor | Dobutamine | Isoproterenol |

|---|---|---|

| β1-Adrenergic | Strong Agonist (+) isomer nih.govnih.gov | Strong Agonist pittmedcardio.comnih.gov |

| β2-Adrenergic | Weak Agonist drugbank.comnih.gov | Strong Agonist pittmedcardio.comnih.gov |

| α1-Adrenergic | Partial Agonist (racemate) nih.govnih.gov | No significant activity |

Structure Activity Relationship Sar Studies

Molecular Features for Agonist Activity

The agonist activity of dobutamine (B195870) is contingent on several key molecular components, primarily the configuration of its aliphatic amine group and the nature and placement of its substituted benzene (B151609) ring. gpatindia.com

A fundamental requirement for high agonist activity in catecholamine derivatives like dobutamine is the presence of a primary or secondary aliphatic amine separated by a two-carbon chain from a substituted benzene ring. gpatindia.com Dobutamine possesses a secondary amine within a 4-(4-hydroxyphenyl)butan-2-ylamino structure. nih.gov The nature of the substituent on this amine group is a critical determinant of receptor selectivity. gpatindia.com

Dobutamine features a large, bulky N-substituent, specifically a 3-(p-hydroxyphenyl)-1-methylpropyl group. nih.govgpatindia.com This large group is responsible for conferring selectivity for beta (β)-adrenergic receptors over alpha (α)-adrenergic receptors. gpatindia.comderangedphysiology.com Generally, as the size of the N-substituent increases, α-receptor activity diminishes while β-receptor activity is enhanced. gpatindia.com The presence of an arylalkyl group, as seen in dobutamine, not only provides this β-selectivity but also increases the molecule's lipophilicity, which can contribute to a longer duration of action. gpatindia.com

The catechol portion of the dobutamine molecule, a 3,4-dihydroxy substituted benzene ring (pyrocatechol), is essential for its activity. nih.govgpatindia.com This catechol moiety is a common feature of many adrenergic agonists and is crucial for high-affinity binding to adrenergic receptors. The hydroxyl groups at the 3' and 4' positions on the benzene ring are particularly important for forming hydrogen bonds within the receptor binding site. gpatindia.com While the 3',4'-dihydroxy substitution pattern is vital for potent activity, it also renders the molecule susceptible to metabolism by catechol-O-methyltransferase (COMT), contributing to its poor oral bioavailability. derangedphysiology.comgpatindia.com For a compound to retain β2-activity, at least one hydroxyl group is required, with a preference for the 4' position. gpatindia.com

Table 1: Influence of Molecular Features on Dobutamine's Agonist Activity

| Molecular Feature | Structural Detail | Impact on Adrenergic Activity |

|---|---|---|

| Aliphatic Amine | Secondary amine | Essential for high agonist activity. gpatindia.com |

| N-Substituent | Large arylalkyl group | Increases β-receptor selectivity and decreases α-receptor activity. gpatindia.comderangedphysiology.com |

| Carbon Spacer | Two carbons between amine and benzene ring | Essential for high agonist activity. gpatindia.com |

| Aromatic Ring Substitution | 3',4'-dihydroxy groups (catechol) | Crucial for high-affinity receptor binding. gpatindia.com |

Stereochemical Influence on Receptor Selectivity and Potency

At β-adrenergic receptors, the stereochemical preference is for the (+)-enantiomer. nih.gov Both the (+) and (-) isomers of dobutamine act as agonists at β-adrenergic receptors, but (+)-dobutamine is the more potent isomer. nih.gov Research on cat papillary muscle and right atria demonstrated that the isomeric activity ratio favors the (+)-isomer by approximately a factor of 10 (1 log unit) for both inotropic (force of contraction) and chronotropic (heart rate) responses. nih.gov The dose-response curve for the racemic mixture lies between those of the individual stereoisomers. nih.gov The rank order of potency for producing a positive inotropic effect is R-(+)-dobutamine > (±)-dobutamine > S-(-)-dobutamine. nih.gov The (+)-isomer is considered a full β1-agonist. derangedphysiology.comderangedphysiology.com

The influence of stereochemistry on α-adrenergic activity is opposite to that observed for β-receptors. nih.gov The (-)-enantiomer of dobutamine is a potent partial agonist at α1-adrenergic receptors, responsible for the vasoconstrictor effects associated with the drug. nih.govnih.gov In contrast, the (+)-enantiomer, despite having a similar high affinity for the α1-receptor, lacks agonist activity. nih.gov Consequently, (+)-dobutamine acts as a potent competitive α1-adrenergic antagonist. derangedphysiology.comnih.gov This antagonistic action can counteract the vasoconstriction caused by the (-)-isomer. nih.gov Studies have shown that the affinities of (+)-, (-)-, and (±)-dobutamine for the α-adrenergic receptor are high and not significantly different from one another. nih.gov The key distinction lies in their intrinsic activity after binding: only the (-)-isomer is capable of activating the receptor to elicit a response. nih.gov

Table 2: Adrenergic Activity of Dobutamine Enantiomers

| Enantiomer | Beta (β)-Adrenergic Activity | Alpha (α)-Adrenergic Activity |

|---|---|---|

| (+)-Dobutamine | Potent agonist (approx. 10x more than (-) isomer). nih.gov | Potent competitive antagonist. derangedphysiology.comnih.gov |

| (-)-Dobutamine | Agonist. nih.gov | Potent partial agonist. nih.govnih.gov |

| (±)-Dobutamine (Racemic) | Net β1-agonist effect. derangedphysiology.com | Net partial α1-agonist effect. derangedphysiology.comderangedphysiology.com |

The stereoconfiguration of the hydroxyl-substituted carbon atom in the aliphatic side chain is a critical determinant of direct adrenergic agonist activity. For maximal direct activity at adrenergic receptors, this chiral center must possess the R configuration. gpatindia.com This corresponds to the (+)-enantiomer, which is the more potent β-agonist. nih.govnih.gov This highlights the precise three-dimensional arrangement required for optimal interaction between the drug molecule and its receptor target.

Modifications and Their Impact on Receptor Affinity and Functional Activity

The pharmacological profile of dobutamine is not a monolith but rather a finely tuned consequence of its constituent chemical moieties. The following sections dissect the specific contributions of various structural features to its receptor binding and functional outcomes.

Effects of R1 Substituent Size on Alpha and Beta Receptor Activity

In the case of dobutamine, the presence of a methyl group at the R1 position is a key feature. This substitution, creating a chiral center, is believed to contribute to the separation of alpha and beta-adrenergic effects observed with the racemic mixture. The (S)-enantiomer of dobutamine is a potent α1-agonist, while the (R)-enantiomer is an α1-antagonist. This differential activity underscores the stereochemical importance of this substituent.

| R1 Substituent | Impact on Adrenergic Receptor Activity |

| Methyl (as in Dobutamine) | Contributes to the separation of α and β effects between enantiomers. The (S)-enantiomer is an α1-agonist, while the (R)-enantiomer is an α1-antagonist. |

| Ethyl | Generally, increasing the size of the alkyl group at this position can lead to a decrease in α-receptor activity. |

| Hydrogen (as in Dopamine) | Lacks the α-methyl group, resulting in a different pharmacological profile with more pronounced dopaminergic activity. |

Role of N-Substituent in Receptor Selectivity

The N-substituent is arguably the most critical determinant of dobutamine's receptor selectivity. The presence of a large, bulky group on the nitrogen atom is a hallmark of β-receptor agonists. In dobutamine, this substituent is a 3-(4-hydroxyphenyl)-1-methylpropyl group. This substantial group is pivotal in conferring a high degree of selectivity for β-adrenergic receptors over α-adrenergic receptors.

The general principle in the SAR of catecholamines is that as the size of the N-substituent increases, β-receptor activity is enhanced, while α-receptor activity tends to decrease. This is clearly illustrated in the case of dobutamine, which exhibits potent β1-adrenergic agonism with relatively weak effects at α1 and β2 receptors.

| N-Substituent | Receptor Selectivity Profile |

| 3-(4-hydroxyphenyl)-1-methylpropyl (Dobutamine) | High selectivity for β1-adrenergic receptors. |

| Isopropyl (Isoproterenol) | Potent non-selective β-agonist with minimal α-activity. |

| Methyl (Epinephrine) | Potent agonist at both α and β receptors. |

| Hydrogen (Norepinephrine) | Potent α-agonist with significant β1-activity. |

Influence of Arylalkyl Groups on Beta Selectivity and Lipophilicity

The specific nature of the arylalkyl group attached to the nitrogen atom in dobutamine not only contributes to its β-receptor selectivity but also influences its physicochemical properties, such as lipophilicity. The 3-(4-hydroxyphenyl)-1-methylpropyl group in dobutamine is a prime example of how an extended arylalkyl chain can fine-tune pharmacological activity.

| Arylalkyl N-Substituent Feature | Impact on Selectivity and Lipophilicity |

| p-Hydroxyphenyl group | Contributes to β1-receptor selectivity through potential hydrogen bonding or other interactions within the receptor binding pocket. |

| Propyl chain | Provides optimal spacing between the nitrogen atom and the terminal aromatic ring for interaction with the receptor. |

| Overall arylalkyl structure | Increases the lipophilicity of the molecule compared to catecholamines with smaller N-substituents. |

Aromatic Ring Hydroxyl Substitution and Oral Activity

The presence of the two hydroxyl groups on the catechol ring of dobutamine is essential for its agonist activity at adrenergic receptors. These hydroxyls form crucial hydrogen bonds with specific amino acid residues in the binding pocket of both alpha and beta receptors, anchoring the molecule and facilitating receptor activation. Removal or modification of these hydroxyl groups drastically reduces or abolishes pharmacological activity.

However, the catechol moiety is also the primary reason for dobutamine's poor oral bioavailability. It is highly susceptible to metabolic degradation, particularly by the enzyme catechol-O-methyltransferase (COMT), which is abundant in the gut wall and liver. This rapid metabolism prevents significant concentrations of the active drug from reaching the systemic circulation when administered orally. This metabolic vulnerability necessitates the intravenous administration of dobutamine.

| Aromatic Ring Feature | Impact on Activity |

| 3,4-Dihydroxyl (Catechol) groups | Essential for agonist activity at adrenergic receptors through hydrogen bonding. |

| Susceptibility to COMT | Leads to rapid metabolism in the gut and liver, resulting in very low oral bioavailability. |

Stereochemistry and Enantiomeric Research

Racemic Nature of Dobutamine (B195870) (Tartrate)

Dobutamine is administered clinically and utilized in research as a racemic mixture, meaning it consists of a 50:50 combination of its two enantiomers: (+)-dobutamine and (-)-dobutamine. litfl.comderangedphysiology.comwikianesthesia.org This formulation is often referred to as (±)-dobutamine. nih.gov The presence of a single asymmetric carbon atom in its structure gives rise to these two non-superimposable mirror-image molecules. researchgate.net The complex pharmacological profile of racemic dobutamine is not representative of a single agent but is the net result of the distinct and sometimes opposing actions of its individual stereoisomers. litfl.comderangedphysiology.com This chirality is a critical factor, as the stereochemical requirements of alpha and beta-adrenergic receptors are different for each isomer. nih.gov

Differential Pharmacological Activities of Enantiomers

The (+)-enantiomer of dobutamine is a potent agonist primarily at β1-adrenergic receptors, with some activity at β2-receptors. litfl.comnih.gov Its potency as a β1 agonist is approximately ten times greater than that of the (-)-isomer. litfl.comnih.gov This interaction at β1-receptors in cardiac myocytes leads to increased contractility (positive inotropy) and heart rate (positive chronotropy). litfl.comdrugbank.com Interestingly, (+)-dobutamine also acts as a competitive antagonist at α1-adrenoceptors. litfl.comderangedphysiology.comnih.gov In research models, the isolated administration of (+)-dobutamine leads to a modest increase in cardiac output, which is attributed to increases in both heart rate and stroke volume. nih.gov

In contrast to its mirror image, the (-)-enantiomer of dobutamine is a potent agonist at α1-adrenoceptors. litfl.comnih.govnih.gov This activity is responsible for its pressor effects, causing vasoconstriction. nih.gov While it has some weak β1 and β2 agonist activity, its primary influence is through the α1-receptor pathway. litfl.com When studied in isolation in pithed rats, (-)-dobutamine produced dose-dependent increases in cardiac output, stroke volume, and mean arterial blood pressure, with the increase in cardiac output being almost entirely due to an augmentation in stroke volume rather than heart rate. nih.gov Both enantiomers bind to the α-adrenergic receptor with high affinity, but only the (-)-isomer is capable of activating the receptor to elicit a response. nih.gov

| Enantiomer | Primary Receptor Activity | Secondary Receptor Activity | Primary Physiological Effect | Reference |

|---|---|---|---|---|

| (+)-Dobutamine | Potent β1-Adrenoceptor Agonist | Weak β2-Agonist; Competitive α1-Antagonist | Increased Myocardial Contractility and Heart Rate | litfl.comnih.govnih.gov |

| (-)-Dobutamine | Potent α1-Adrenoceptor Agonist | Weak β1 and β2-Agonist | Vasoconstriction; Increased Stroke Volume | litfl.comnih.govnih.gov |

| (±)-Dobutamine (Racemate) | Net effect is potent β1-agonism, weak β2-agonism, and minimal α1 partial agonism. | Increased Cardiac Output with minimal change in blood pressure | litfl.com |

Implications of Enantiomeric Purity in Research Models

The distinct pharmacology of dobutamine's enantiomers means that the use of the racemate versus enantiomerically pure forms can lead to significantly different outcomes in research models. The widespread ignorance of dobutamine's chirality has been a point of contention among some chemists. derangedphysiology.com Using the racemic mixture provides a composite effect. For instance, the inotropic selectivity of racemic dobutamine (increased contractility with less effect on heart rate) in anesthetized cats is thought to result from the α-adrenoceptor agonist activity of the (-)-isomer, which may trigger baroreceptor-mediated reflex modulation of heart rate. nih.gov

When investigating the specific roles of adrenoceptor subtypes, enantiomeric purity is crucial. A study in pithed rats demonstrated that the increase in cardiac output from racemic dobutamine was mainly due to an increase in stroke volume, similar to the effect of the (-)-enantiomer alone. nih.gov In contrast, (+)-dobutamine alone produced a more modest increase in cardiac output derived from both heart rate and stroke volume. nih.gov Therefore, attributing the effects of racemic dobutamine solely to β1-agonism is an oversimplification and can be misleading. derangedphysiology.com Research aimed at understanding the specific contributions of α1- versus β1-adrenergic stimulation to cardiac function requires the use of the separated, enantiomerically pure compounds.

Analytical and Preparative Methods for Enantiomeric Separation and Characterization

The separation and analysis of dobutamine enantiomers are essential for research and quality control. Various analytical techniques have been developed for this purpose, primarily based on chromatography and electrophoresis. nih.gov

Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioseparation of chiral compounds like dobutamine. nih.gov This is typically achieved using a Chiral Stationary Phase (CSP), such as a ChiraDex column, which contains β-cyclodextrin bonded to silica (B1680970) gel. psu.edu The different interactions between the enantiomers and the chiral selector in the column allow for their separation. The mobile phase composition, pH, and temperature are optimized to achieve the best resolution. nih.govpsu.edu

Capillary Electrophoresis (CE) is another powerful method for chiral separation. psu.edumdpi.com In CE, a chiral selector, such as 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD), is added to the background electrolyte. psu.edu The differential binding of the enantiomers to the chiral selector as they move through the capillary under an applied voltage results in their separation. Factors like the concentration of the chiral selector, buffer pH, applied voltage, and temperature are critical for successful separation. psu.edu

Preparative Methods: While detailed preparative methods for dobutamine enantiomers are less commonly published, the principles often involve scaling up analytical HPLC or other chromatographic techniques. mdpi.com Asymmetric synthesis is another approach, where the desired enantiomer is produced selectively from the start. For example, the asymmetric Strecker synthesis has been used to produce stereoisomers of other compounds. researchgate.net A patented method describes the synthesis of high-purity racemic dobutamine hydrochloride from starting materials like veratramine (B1683811) and p-methoxyacetophenone, but does not detail the separation of the enantiomers. google.com Preparative chiral chromatography would be required to resolve the final racemic product into its constituent enantiomers for specific research applications.

| Method | Principle | Key Components/Parameters | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | CSP (e.g., cyclodextrin-based), mobile phase composition, flow rate, temperature. | nih.govpsu.edu |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. | Chiral selector (e.g., HP-β-CD), buffer pH and concentration, applied voltage, temperature. | psu.edumdpi.com |

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in characterizing the pharmacological profile of a compound by directly measuring its affinity for specific receptor targets. These studies have been instrumental in elucidating the receptor selectivity of dobutamine.

Radioligand displacement assays have demonstrated that dobutamine possesses a distinct selectivity profile for adrenergic receptor subtypes. nih.govnih.govjci.org In these experiments, the ability of dobutamine to displace specific radiolabeled ligands from membrane receptors is quantified to determine its binding affinity (expressed as the dissociation constant, KD).

Studies using membrane preparations from various tissues have shown that dobutamine has a significantly greater affinity for the β1-adrenergic receptor subtype compared to the β2-subtype. nih.govnih.govjci.org For instance, when using (-) [3H]dihydroalprenolol (DHA) as the radioligand, dobutamine's affinity for β1 receptors in rat heart and turkey erythrocyte membranes was substantially higher than for β2 receptors in frog heart and rat lung membranes. nih.govnih.govjci.org

Furthermore, dobutamine exhibits marked selectivity for α1-adrenergic receptors over α2-subtypes. nih.govnih.gov This was determined by its potent displacement of the α1-selective radioligand [3H]prazosin in tissues like the rat heart and rabbit uterus, while showing much lower affinity for α2-sites identified by [3H]dihydroergocryptine (DHE) in human platelets or [3H]yohimbine in the rabbit uterus. nih.govnih.gov

This selective affinity for β1 and α1 receptors, as opposed to β2 and α2 receptors, is believed to contribute to dobutamine's unique pharmacological properties. nih.govnih.gov

Table 1: Dobutamine Affinity (KD) for Adrenergic Receptor Subtypes in Radioligand Displacement Assays

| Receptor Subtype | Radioligand | Tissue Source | Dobutamine KD (µM) |

|---|---|---|---|

| β1 | [3H]dihydroalprenolol (DHA) | Rat Heart | 2.5 |

| β1 | [3H]dihydroalprenolol (DHA) | Turkey Erythrocyte | 2.6 |

| β2 | [3H]dihydroalprenolol (DHA) | Frog Heart | 14.8 |

| β2 | [3H]dihydroalprenolol (DHA) | Rat Lung | 25.4 |

| α1 | [3H]prazosin | Rat Heart | 0.09 |

| α1 | [3H]prazosin | Rabbit Uterus | 0.14 |

| α2 | [3H]dihydroergocryptine (DHE) | Human Platelet | 9.3 |

| α2 | [3H]yohimbine | Rabbit Uterus | 5.7 |

The interaction between agonists and G-protein coupled receptors (GPCRs), such as adrenergic receptors, is sensitive to guanine (B1146940) nucleotides. In the absence of guanine nucleotides, agonists can stabilize a high-affinity ternary complex consisting of the agonist, the receptor, and the G-protein. The addition of guanine nucleotides disrupts this complex, leading to a single, low-affinity state for the agonist.

For dobutamine, this effect is prominent at the β1-adrenergic receptor. nih.govnih.gov In competition binding studies using rat heart membranes, dobutamine displacement curves for the radioligand DHA demonstrated two distinct classes of binding sites in the absence of guanine nucleotide. nih.govnih.gov A high-affinity site was identified alongside a lower-affinity site. However, when a guanine nucleotide was introduced, the competition curve shifted, revealing only a single class of binding sites with lower affinity. nih.govnih.gov

Conversely, this guanine nucleotide-induced shift had minimal effects on dobutamine's binding to β2- and α2-receptors. nih.govnih.gov This observation suggests that dobutamine acts as a β1-agonist but has little intrinsic activity at β2 and α2-receptors, as it is less effective at forming the high-affinity, G-protein-coupled state at these latter subtypes. nih.govnih.gov

Table 2: Effect of Guanine Nucleotide on Dobutamine Binding Affinity (KD) at the β1-Receptor in Rat Heart

| Condition | Binding Site Class | Dobutamine KD (µM) |

|---|---|---|

| Without Guanine Nucleotide | High-Affinity | 0.5 |

| Without Guanine Nucleotide | Low-Affinity | (Component of a two-site model) |

| With Guanine Nucleotide | Single Low-Affinity Site | 5.2 |

Based on binding assays, the interaction sites for dobutamine are characterized by a clear hierarchical preference. The primary binding targets are β1- and α1-adrenergic receptors. nih.govnih.gov Its action as a β1-agonist is confirmed by its ability to induce a guanine nucleotide-sensitive high-affinity binding state at this receptor. nih.govnih.gov The bulky aryl alkyl substituent on the amine nitrogen of dobutamine's structure is thought to confer this high β1 selectivity by sterically hindering its interaction with β2 and α receptor binding sites. litfl.com The compound is a racemic mixture of (+) and (-) stereoisomers; the (+) isomer is a potent β1 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. researchgate.net The net effect is potent β1 agonism. litfl.com

Cellular and Isolated Organ Studies

Dobutamine's effects on myocardial contractility (inotropic effects) have been extensively studied in cellular models. In neonatal rat cardiomyocytes, dobutamine treatment leads to a concentration-dependent increase in cardiac troponin I (cTnI) phosphorylation. nih.gov This effect is a hallmark of increased contractility.

The mechanism involves the activation of β1-adrenoceptors, which are coupled to a stimulatory G-protein (Gs). nih.govpatsnap.com This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). nih.govpatsnap.com The subsequent rise in intracellular cAMP activates protein kinase A (PKA), which phosphorylates key proteins involved in calcium handling. patsnap.com This cascade results in an increased intracellular calcium concentration, which is then utilized by the contractile proteins to enhance the force of contraction. nih.gov Studies using the fluorescent probe Fura-2 AM have confirmed that dobutamine increases intracellular calcium levels in neonatal rat cardiomyocytes in a concentration-dependent manner. nih.gov

In addition to its inotropic effects, dobutamine also enhances myocardial relaxation, a property known as a positive lusitropic effect. litfl.com This is crucial for diastolic function, allowing the ventricle to fill effectively. The primary mechanism for this effect involves the regulation of calcium removal from the cytoplasm of cardiac cells. nih.govnih.govedpsciences.org

The sarcoplasmic reticulum (SR) Ca2+-ATPase (SERCA2a) pump is responsible for sequestering calcium back into the SR during diastole. nih.govnih.govedpsciences.org The activity of SERCA2a is inhibited by the protein phospholamban (PLB). nih.govnih.govedpsciences.org Through the same β1-receptor/cAMP pathway that mediates contractility, dobutamine leads to the PKA-dependent phosphorylation of PLB. edpsciences.org When phosphorylated, PLB dissociates from SERCA2a, relieving its inhibition and increasing the rate of calcium reuptake into the SR. edpsciences.org This acceleration of calcium removal from the contractile elements facilitates faster myocardial relaxation. nih.gov Studies in isolated heart muscle preparations have confirmed these pathways contribute to dobutamine's lusitropic properties. nih.gov

Metabolic Pathways Research in Vitro and Preclinical

Enzymes Involved in Dobutamine (B195870) Metabolism

The biotransformation of dobutamine is facilitated by several key enzymes, which are primarily responsible for its rapid inactivation and clearance from the body.

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamines. wikipedia.orgtaylorandfrancis.com Research indicates that COMT-mediated methylation is a primary pathway for dobutamine metabolism. rxlist.comlitfl.com This process involves the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of dobutamine, leading to the formation of 3-O-methyldobutamine. nih.govbjmu.edu.cn This 3-O-methyl derivative is considered inactive. fda.govrxlist.com

In vitro studies using human blood mononuclear cell preparations have determined the kinetics of dobutamine as a substrate for COMT. These studies have provided valuable data on the enzyme's affinity and capacity for metabolizing dobutamine. nih.gov The formation of 3-O-methyldobutamine is recognized as a major metabolic pathway in humans. nih.gov

Interactive Data Table: Kinetic Parameters of Dobutamine with Human COMT (In Vitro)

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 0.59 | nmol/mg protein/min |

| Km | 0.05 | mM |

This table is based on data from in vitro studies with human blood mononuclear cell COMT at pH 7.4 and 37°C. nih.gov

Monoamine oxidase (MAO) is another key enzyme responsible for the degradation of catecholamines. nih.govyoutube.com However, in vitro studies have demonstrated that dobutamine is not a substrate for MAO. nih.gov The bulky aromatic substituent on the amino group of the dobutamine molecule likely hinders its interaction with the active site of MAO. researchgate.net While not metabolized by MAO, dobutamine has been shown to act as a noncompetitive inhibitor of MAO-mediated oxidation of other substrates, such as dopamine (B1211576). nih.gov

Glucuronidation is a significant Phase II metabolic pathway where a glucuronic acid moiety is attached to the drug molecule, increasing its water solubility and facilitating its excretion. wikipedia.org Dobutamine has four potential sites for conjugation with glucuronic acid. researchgate.netnih.gov In vitro studies using human liver microsomes have shown that dobutamine undergoes extensive glucuronidation. nih.gov

The primary enzymes responsible for dobutamine glucuronidation in the human liver are UDP-glucuronosyltransferases (UGTs) 2B7 and 1A9. nih.gov Extrahepatic UGTs, such as 1A7, 1A8, and 1A10, also contribute to this process. nih.gov The major product formed in human liver microsomes is the catecholic dobutamine meta-O-glucuronide. nih.govresearchgate.net Interestingly, there is significant variability in the ratios of the different glucuronide regioisomers across species. For instance, the meta-O-glucuronide is a minor product in rat liver microsomes. nih.govresearchgate.net

Identification and Characterization of Metabolites

The metabolic processes described above result in the formation of several key metabolites, which have been identified and characterized in preclinical studies.

Direct conjugation of dobutamine with glucuronic acid leads to the formation of dobutamine glucuronides. As mentioned, there are three main monoglucuronides that have been enzymatically synthesized and characterized: a phenolic O-glucuronide and two different catecholic O-glucuronides. researchgate.netresearchgate.net In addition to glucuronidation, dobutamine can also be conjugated with sulfate (B86663). nih.gov In human urine, the major excretion products are the conjugates of dobutamine and its methylated form. fda.govrxlist.com

Interactive Data Table: Identified Dobutamine Conjugates

| Conjugate Type | Parent Molecule | Conjugating Moiety |

|---|---|---|

| Glucuronide | Dobutamine | Glucuronic Acid |

| Sulfate | Dobutamine | Sulfate |

This table summarizes the types of direct conjugates of dobutamine found in metabolic studies. nih.govresearchgate.net

Following the initial methylation of dobutamine by COMT, the resulting 3-O-methyldobutamine undergoes further conjugation. The primary conjugate of this metabolite is with sulfate. nih.gov In a study of a pediatric patient, 3-O-methyldobutamine and its acid-hydrolyzed derivatives, predominantly conjugated with sulfate (33%), accounted for a significant portion (47%) of the administered dobutamine found in the urine. nih.govresearchgate.net This indicates that the formation of 3-O-methyldobutamine and its subsequent sulfation is a major pathway for the disposition of dobutamine in humans. nih.gov

Pathways of Metabolic Clearance in Research Species

In preclinical research, the metabolic fate of dobutamine has been investigated in several species to understand its pharmacokinetic profile. The primary routes of metabolic clearance involve enzymatic processes that transform the dobutamine molecule into more water-soluble compounds, facilitating their excretion. These pathways are broadly consistent across the different research species studied, with the main reactions being O-methylation and subsequent conjugation.

In vitro and in vivo studies in animals have established that dobutamine is extensively and rapidly metabolized, primarily in the liver and other tissues. litfl.com The key enzyme responsible for the initial metabolic step is Catechol-O-methyltransferase (COMT). litfl.comderangedphysiology.com This enzyme catalyzes the transfer of a methyl group to one of the catechol hydroxyl groups of dobutamine, leading to the formation of its major, pharmacologically inactive metabolite, 3-O-methyldobutamine. litfl.comhres.ca Notably, dobutamine is not a substrate for monoamine oxidase (MAO), another key enzyme in the metabolism of many catecholamines. litfl.com

Following O-methylation, both the parent compound, dobutamine, and its metabolite, 3-O-methyldobutamine, undergo further metabolism via conjugation. hres.canih.gov This second phase of metabolism involves the attachment of a glucuronic acid molecule, a process known as glucuronidation. litfl.comhres.ca The resulting products are glucuronide conjugates of dobutamine and 3-O-methyldobutamine, which are highly water-soluble and readily eliminated from the body. hres.canih.gov

Studies in canine models have shown that the major circulating metabolites are the glucuronides of 3-O-methyl dobutamine. hres.ca The elimination of these metabolites occurs through both urine and bile. hres.ca Research in rats has also been conducted, contributing to the understanding of dobutamine's effects and clearance, which aligns with the general metabolic pathway observed in other species. nih.gov The rapid metabolism by COMT and subsequent conjugation results in a very short plasma half-life for dobutamine in animal models, typically around 1 to 2 minutes in dogs. hres.camerckvetmanual.com

The consistent finding across preclinical species is a two-step metabolic process: O-methylation by COMT followed by glucuronide conjugation. This efficient clearance mechanism is responsible for the drug's short duration of action.

Research Findings on Dobutamine Metabolism in Preclinical Species

| Species | Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Route of Elimination | Reference |

|---|---|---|---|---|---|

| Dog | O-Methylation, Glucuronidation | COMT | 3-O-methyldobutamine, Glucuronides of dobutamine and 3-O-methyldobutamine | Urine and Bile | hres.ca |

| Rat | O-Methylation, Glucuronidation | COMT | 3-O-methyldobutamine and its conjugates | Urine | litfl.comnih.govyoutube.com |

| General (Animal Studies) | O-Methylation, Glucuronidation | COMT | 3-O-methyldobutamine, Glucuronide conjugates | Renal | litfl.comhres.ca |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography, a powerful separation technique, is widely employed for the analysis of dobutamine (B195870). nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly sensitive and efficient method for this purpose. nih.gov

HPLC stands as a cornerstone for the quantitative determination of dobutamine in various samples, including biological matrices and pharmaceutical preparations. nih.govnih.govjcdronline.org Its high resolution and sensitivity allow for the separation of dobutamine from other compounds and endogenous substances. nih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for dobutamine analysis. nih.govderpharmachemica.com Method development involves optimizing various parameters to achieve a sensitive, specific, and reproducible assay. nih.gov Validation of these methods is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure linearity, precision, accuracy, and robustness. nih.govnih.gov

One developed RP-HPLC method demonstrated linearity for dobutamine over a concentration range of 12.0–240.0 μg/mL. nih.gov Another study established a linear range of 50–2000 ng/mL in rat plasma. nih.govnih.gov The validation of these methods confirms their suitability for routine quality control analysis and pharmacokinetic studies. derpharmachemica.comderpharmachemica.com

Table 1: Linearity and Quantification Limits of a Validated RP-HPLC Method for Dobutamine nih.govnih.gov

| Parameter | Value |

| Linearity Range | 50–2000 ng/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Limit of Quantification (LOQ) | 50 ng/mL |

Photo Diode Array (PDA) detectors, also known as Diode Array Detectors (DAD), are frequently used in HPLC analysis of dobutamine. gentechscientific.comshimadzu.com A key advantage of PDA detection is its ability to acquire the entire UV-visible spectrum of the analyte as it elutes from the column. shimadzu.comshimadzu.com This provides more comprehensive data than a standard UV detector, which only measures absorbance at a single or a few pre-selected wavelengths. shimadzu.comshimadzu.com

For dobutamine, PDA detection allows for the selection of the optimal wavelength for quantification, which is often around 280 nm. derpharmachemica.comnih.govbmj.com One study fixed the detection wavelength at 230 nm for the entire analysis. nih.govnih.gov The spectral data can also be used to assess peak purity and to identify the compound by comparing its spectrum with that of a reference standard. shimadzu.comresearchgate.net

The choice of the stationary phase is critical in RP-HPLC for achieving adequate separation. For dobutamine analysis, C18 (octadecylsilyl) columns are widely used and have proven to be effective. nih.govderpharmachemica.com These columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar stationary phase. welch-us.com

Several studies have successfully employed C18 columns for dobutamine quantification. For instance, a Symmetry C18 column (250 mm × 4.6 mm i.d., 5 µm) was used for the analysis of dobutamine in rat plasma. nih.govnih.gov Another method utilized a SinoChrom ODS-BP C18 column (4.6 mm × 150 mm i.d., 5.0 μm particle size). nih.gov The selection of a specific C18 column depends on factors such as particle size, column length, and brand, which can influence the efficiency and resolution of the separation.

The mobile phase composition is a key parameter that is optimized to achieve the desired retention and peak shape for dobutamine. In RP-HPLC, the mobile phase is typically a mixture of an aqueous buffer and an organic solvent. mdpi.com

Various mobile phase compositions have been reported for dobutamine analysis. One method utilized a mixture of acetonitrile and 15 mM potassium dihydrogen phosphate (pH 5.0 with 0.3% triethylamine) in a 20:80 (v/v) ratio. nih.govnih.gov Another approach employed a mobile phase consisting of methanol, acetonitrile, and an ion-pair solution. unoesc.edu.br The pH of the aqueous component and the ratio of the organic solvent are adjusted to fine-tune the retention time and resolution. For example, a mobile phase of methanol and 0.01M potassium dihydrogen phosphate (60:40 v/v) has also been used. derpharmachemica.com

Table 2: Examples of Optimized Mobile Phases for Dobutamine HPLC Analysis

| Aqueous Component | Organic Solvent(s) | Ratio (v/v) | Reference |

| 15 mM Potassium Dihydrogen Phosphate (pH 5.0 with 0.3% TEA) | Acetonitrile | 80:20 | nih.govnih.gov |

| 0.05 M KH₂PO₄ (pH 4.0) with 0.3% Triethylamine | Acetonitrile, Methanol | 82:12:6 | bmj.com |

| 0.01M Potassium Dihydrogen Phosphate | Methanol | 40:60 | derpharmachemica.com |

| 50 mM KH₂PO₄ | Acetonitrile | Gradient | nih.gov |

The quantification of dobutamine in biological matrices such as plasma is essential for pharmacokinetic studies. nih.govresearchgate.netcstti.com RP-HPLC with PDA detection is a well-established method for this purpose. nih.govnih.gov The method typically involves a sample preparation step to extract the drug from the plasma and remove interfering substances. nih.gov

A validated RP-HPLC method for the determination of dobutamine in rat plasma used methanol as the extracting solvent. nih.govnih.gov The method was found to be linear over a concentration range of 50–2000 ng/mL, with a limit of quantification (LOQ) of 50 ng/mL. nih.govnih.gov The precision and accuracy of the method were within acceptable limits, with the percentage relative standard deviation (% RSD) being less than 15% for both intra- and inter-day measurements. nih.gov

Table 3: Validation Parameters for Quantitative Analysis of Dobutamine in Rat Plasma nih.govnih.gov

| Validation Parameter | Result |

| Linearity Range | 50–2000 ng/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Limit of Quantification (LOQ) | 50 ng/mL |

| Intra-day Precision (% RSD) | <15% |

| Inter-day Precision (% RSD) | <15% |

| Intra-day Accuracy (% Recovery) | Within acceptable range |

| Inter-day Accuracy (% Recovery) | Within acceptable range |

Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical tool renowned for its high sensitivity and selectivity, making it ideal for the quantification of drug metabolites in complex biological samples. technologynetworks.comnih.govuib.no This technique has been successfully applied to develop robust methods for the determination of dobutamine in matrices such as blood plasma. nih.govresearchgate.netut.ee

The need for sensitive analytical methods is particularly critical in patient populations, such as neonates, where sample volumes are often restricted. researchgate.netut.ee A significant development has been the creation of a UHPLC-MS/MS method capable of simultaneously quantifying dobutamine and another cardiovascular drug, milrinone, from a plasma volume as small as 20 µL. nih.govresearchgate.netut.ee This method achieved a sufficiently low lower limit of quantification (LLOQ) to be effective for pharmacokinetic studies. nih.gov

The method demonstrated excellent performance characteristics, including a linear calibration range of 1–300 ng/mL. nih.govresearchgate.net Chromatographic separation was achieved on a biphenyl column. nih.govresearchgate.net The validation of such methods is performed according to international guidelines to ensure reliability. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | < 1 ng/mL | nih.govresearchgate.net |

| Linearity Range | 1–300 ng/mL | nih.govresearchgate.net |

| Between-Run Accuracy | 107–115% | nih.gov |

| Between-Run Precision | 4.8–7.4% | nih.gov |

| Plasma Sample Volume | 20 µL | researchgate.netut.ee |

To achieve the high sensitivity required for detecting trace amounts of compounds, modifications to the mobile phase, or eluent, are often employed. Ammonium fluoride has been identified as a valuable eluent additive for significantly enhancing the signal of dobutamine in positive ion mode detection during UHPLC-MS/MS analysis. nih.govut.ee The use of ammonium fluoride in a conventional water-methanol-formic acid eluent was key to reaching an LLOQ below 1 ng/mL. nih.gov While the precise mechanism behind this signal enhancement is not fully understood, its effectiveness has been demonstrated. ut.ee In one study, ammonium fluoride amplified the signal from analytes in plasma solution by an average of about 70 times. researchgate.net Broader studies on various small molecules confirm that ammonium fluoride can provide substantial sensitivity gains in both positive and negative electrospray ionization (ESI) modes. nih.govresearchgate.net

| Ionization Mode | Observed Sensitivity Improvement | Reference |

|---|---|---|

| Positive ESI (ESI+) | >1–11-fold improvement for 4 of 7 compounds tested | nih.govresearchgate.net |

| Negative ESI (ESI−) | 2–22-fold improvement for all compounds tested | nih.govresearchgate.net |

Dobutamine is known for its instability and rapid degradation in biological samples like plasma, which poses a significant challenge for accurate quantification. ut.ee To counteract this degradation, stabilization strategies are essential. The addition of ascorbic acid (Vitamin C) to plasma samples has proven to be an effective method for preventing the breakdown of dobutamine. nih.govut.ee Ascorbic acid acts as an antioxidant, preserving the integrity of the dobutamine molecule prior to analysis. ut.eenih.gov The stability of an analyte in a biological matrix is a critical factor, and failure to address it can lead to substantial losses and inaccurate measurements. nih.gov For instance, without proper preservation, significant losses of ascorbic acid itself can occur in plasma samples, highlighting the importance of immediate and effective stabilization techniques. nih.gov

| Sample Condition | Dobutamine Concentration Over Time | Rationale |

|---|---|---|

| Plasma with Ascorbic Acid | Stable | Ascorbic acid acts as an antioxidant, preventing the rapid degradation of dobutamine. nih.govut.ee |

| Plasma without Stabilizer | Rapid Decline | Dobutamine is unstable and degrades quickly in unpreserved plasma samples. ut.ee |

Spectroscopic and Electroanalytical Techniques

Beyond chromatography, other analytical methods, including spectroscopic and electroanalytical techniques, have been developed for the quantification of dobutamine.

Flow Injection Analysis (FIA) is a technique where a sample is injected into a flowing carrier stream that mixes with reagents, leading to a detectable product. nih.gov When coupled with chemiluminescence detection, the light emitted from a chemical reaction is measured. nih.gov A flow injection chemiluminescence (FI-CL) method has been developed for the determination of dobutamine hydrochloride utilizing a luminol-ferricyanide/ferrocyanide system. jst.go.jp FI-CL methods are known for their potential for high sample throughput and good precision, with relative standard deviations of 1 to 2% being readily achievable. nih.gov A similar FI-CL method developed for the related compound dopamine (B1211576), which enhances the chemiluminescence from the reaction of potassium permanganate and formaldehyde, showed a wide linear range and a low detection limit of 1.0×10⁻⁸ mol/L. nih.gov

Spectrophotometry offers a simple and accessible approach for the determination of dobutamine. These methods are typically based on the reaction of dobutamine with a chromogenic reagent to produce a colored compound, the absorbance of which is measured at a specific wavelength (λmax). globalresearchonline.netrsc.org Several validated spectrophotometric methods have been established.

One method involves the reaction of dobutamine with Fe(III) and potassium ferricyanide in an acidic medium, which produces a bluish-green colored product with a maximum absorption at 720 nm. globalresearchonline.netresearchgate.net Another approach is based on the bleaching of a pre-formed complex between Fe(III) and sulpho salicylic acid; the decrease in color intensity upon the addition of dobutamine is measured at 515 nm. globalresearchonline.netresearchgate.net A third method relies on the reaction of dobutamine with thiosemicarbazide in an alkaline-acetone medium, resulting in a stable pink color that can be quantified at 510 nm. rsc.org These methods have been successfully applied to determine dobutamine in pharmaceutical dosage forms. globalresearchonline.net

| Method Reagents | Mechanism | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Fe(III) + Sulpho salicylic acid | Bleaching of colored complex | 515 | 1–20 | 6.9494 x 10⁻⁴ | globalresearchonline.netresearchgate.net |

| Fe(III) + Potassium ferricyanide | Formation of bluish-green complex | 720 | 0.4–3.0 | 1.1988 x 10⁵ | globalresearchonline.netresearchgate.net |

| Thiosemicarbazide | Formation of pink colored product | 510 | 0.5–20 | 1.7 x 10⁴ | rsc.org |

| 4-aminophenazone + NaIO₄ | Formation of colored product | 530 | 1.0-8.0 | Not Reported | |

| MBTH + Ceric ammonium sulfate (B86663) | Formation of colored product | 640 | 2.0-10.0 | Not Reported |

Enzymatic Catalytic Spectrofluorimetry

Enzymatic catalytic spectrofluorimetry offers a highly sensitive approach for the quantification of dobutamine. One such method is predicated on the inhibitory effect of dobutamine hydrochloride on the hemoglobin-catalyzed reaction between hydrogen peroxide (H₂O₂) and L-tyrosine. nih.gov In this system, the fluorescence quenching effect is directly proportional to the concentration of dobutamine hydrochloride present.

Under optimal experimental conditions, a linear relationship is observed between the concentration of dobutamine hydrochloride and the fluorescence quenching of the system. nih.gov This method has demonstrated efficacy for the determination of dobutamine in pharmaceutical formulations and urine samples, indicating its potential for both quality control and biological monitoring. nih.gov A simple and sensitive spectrofluorimetric method has also been developed based on the native fluorescence of Dobutamine hydrochloride. In a 0.1N HCl medium, the compound exhibits maximum emission intensity at 620nm when excited at a wavelength of 278nm. researchgate.net

Table 1: Performance Characteristics of an Enzymatic Catalytic Spectrofluorimetric Method for Dobutamine Analysis

| Parameter | Value |

|---|---|

| Linear Range | 2.00 × 10⁻⁷ to 3.00 × 10⁻⁶ g/mL |

| Limit of Detection (LOD) | 4.83 × 10⁻⁹ g/mL |

| Principle | Inhibition of hemoglobin-catalyzed reaction |

Data sourced from Tian et al., 2014. nih.gov

Voltammetry

Voltammetry provides a suite of powerful electroanalytical techniques for the determination of dobutamine, leveraging its electrochemical activity. nih.govresearchgate.net These methods are valued for their sensitivity and applicability in various sample matrices.

Adsorptive voltammetry using a carbon paste electrode has been successfully employed for dobutamine determination. In a sulfuric acid (H₂SO₄) medium, dobutamine exhibits an anodic peak potential at approximately 0.46 V (vs. SCE). jlu.edu.cnjlu.edu.cn This technique demonstrates a good linear relationship between the peak current and the concentration of dobutamine over a significant range. jlu.edu.cnjlu.edu.cn

Another approach involves the use of a poly(acridine orange) film modified electrode for determination by adsorptive stripping voltammetry. tandfonline.com This method can achieve a very low detection limit. The interaction between the aromatic ring of the dobutamine molecule and that of the polymer film via π-π bond overlapping is thought to contribute to the efficacy of this method. tandfonline.com Furthermore, molecularly imprinted polymer (MIP)-based electrochemical sensors have been developed, offering high selectivity for dobutamine analysis in both standard solutions and commercial serum samples. trdizin.gov.tr

Table 2: Comparison of Voltammetric Methods for Dobutamine Quantification

| Method | Electrode | Linear Range (mol/L) | Limit of Detection (LOD) (mol/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|---|

| Adsorptive Voltammetry | Carbon Paste Electrode | 3.0 × 10⁻⁹ to 1.0 × 10⁻⁶ | 1.5 × 10⁻⁹ | 94.00 - 102.59 | 3.1 |

| Adsorptive Stripping Voltammetry | Poly(Acridine Orange) Film Modified GCE | 5.0 × 10⁻⁸ to 1.0 × 10⁻⁴ | 2.0 × 10⁻⁹ | Not Reported | 2.9 |

| MIP-based Sensor | MIP(DBT)/GCE | 1 × 10⁻¹³ to 1 × 10⁻¹² | 0.033 × 10⁻¹³ (in serum) | 99.68 - 100.32 | 1.38 - 1.66 |

Data compiled from Yang et al., 1998; Shadjou et al., 2004; and Yılmaz et al., 2024. jlu.edu.cntandfonline.comtrdizin.gov.tr

Method Validation Parameters in Chemical Research

Method validation is a critical component of analytical chemistry, ensuring that a specific method is suitable for its intended purpose. pharmavalidation.in For dobutamine (tartrate), various analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and electrochemical methods, have been subjected to rigorous validation according to guidelines from bodies like the International Conference on Harmonisation (ICH). ijper.orgscienceopen.com

Linearity and Range

Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. pharmavalidation.in

For dobutamine, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is often evaluated by the correlation coefficient (r²) of the regression line, with values of 0.999 or greater being desirable.

Table 3: Linearity Data for Various Dobutamine Analytical Methods

| Analytical Method | Linear Range | Correlation Coefficient (r²) |

|---|---|---|

| RP-HPLC | 0.2 mg/mL to 1.0 mg/mL | 0.9999 |

| RP-HPLC | 10-30 µg/mL | 0.9999 |

| HPLC (simultaneous determination) | 12.0 to 240.0 µg/mL | Not specified, but validated |

| HPLC with Electrochemical Detection | 0.1 to 600 ng/mL | Not specified, but linear |

| UHPLC-MS/MS | Lower limit of quantification 0.97 ng/mL | Not specified, but validated |

Data compiled from Sivanadh et al., 2016; Reddy et al., 2014; Ali et al., 2021; and others. scienceopen.comnih.govnih.gov

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmavalidation.in It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) : This assesses the precision over a short interval of time with the same analyst and equipment. It is typically evaluated by analyzing multiple replicates of the same sample. pharmavalidation.in

Intermediate Precision (Inter-assay precision) : This evaluates the variations within a laboratory, such as on different days, with different analysts, or different equipment. pharmavalidation.innih.gov

For dobutamine analysis, precision is a key validation parameter. For instance, in the development of a MIP-based electrochemical sensor, the RSD for ten parallel determinations of a 3.5 × 10⁻⁶ M dobutamine solution was found to be 2.9%. tandfonline.com In another HPLC method, the RSD for intraday and interday precision was found to be within acceptable limits as per ICH guidelines. nih.gov

Accuracy and Recovery

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a placebo formulation or biological matrix and then analyzed. pharmavalidation.in The percentage of the analyte that is detected is known as the recovery.

For dobutamine, recovery studies are essential to demonstrate the accuracy of the analytical method. In an adsorptive voltammetry method, the recovery of dobutamine was reported to be between 94.00% and 102.59%. jlu.edu.cn An HPLC method with electrochemical detection showed an absolute recovery of 90 ± 3% with a liquid-liquid extraction procedure and 91 ± 3% with a protein precipitation method. nih.gov In another RP-HPLC method, the percentage recovery ranged from 99.54% to 100.06%. These high recovery values indicate the accuracy of the respective methods for the quantification of dobutamine. ahajournals.orgjacc.orgjacc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics in quantitative analysis, indicating the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For dobutamine, these values have been established across various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Different studies utilizing Reverse Phase HPLC (RP-HPLC) have reported varying LOD and LOQ values, which are influenced by the specific chromatographic conditions, including the column, mobile phase, and detector used. For instance, one RP-HPLC method established an LOD of 10 µg/ml and an LOQ of 30 µg/ml for dobutamine. Another HPLC method reported a significantly lower LOD of 0.34 µg/ml and an LOQ of 1.1 µg/ml for dobutamine HCl. A separate study for the simultaneous determination of dobutamine with other cardiovascular agents found an LOD of 0.12 µg/mL and an LOQ of 0.42 µg/mL.